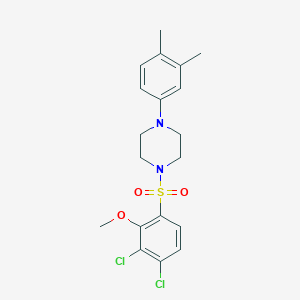

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with 3,4-dichloro and 2-methoxy moieties, coupled with a 3,4-dimethylphenyl group on the piperazine ring. The electron-withdrawing sulfonyl group and halogenated aromatic rings suggest enhanced stability and receptor-binding specificity compared to simpler piperazine derivatives .

Properties

Molecular Formula |

C19H22Cl2N2O3S |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(12-14(13)2)22-8-10-23(11-9-22)27(24,25)17-7-6-16(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

HUYYBULLJILDCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

Oxidation: Hydroxyl or carboxyl derivatives

Reduction: Sulfide or thiol derivatives

Substitution: Amino, thiol, or alkoxy derivatives

Scientific Research Applications

Pharmacological Applications

- Anticonvulsant Activity : Research has indicated that piperazine derivatives exhibit anticonvulsant properties. Specifically, studies have shown that compounds similar to 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be effective in models of epilepsy. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance efficacy against seizures .

- Inhibition of Acetylcholinesterase : Certain piperazine derivatives have been found to inhibit human acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening and molecular docking studies indicate that these compounds can bind effectively to the active sites of the enzyme, potentially leading to therapeutic applications in cognitive disorders .

- Antiviral Properties : Some sulfonamide derivatives, including those related to the compound , have shown promise as antiviral agents. They may interfere with viral replication mechanisms or modulate host cellular responses to infections like HIV .

Synthesis and Characterization

The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Pathway Overview:

- Formation of Sulfonamide : The initial step involves the reaction of a suitable piperazine with a sulfonyl chloride derivative.

- Chlorination and Methoxylation : Subsequent steps involve chlorination at specific positions on the aromatic ring followed by methoxylation to introduce the methoxy group.

- Final Purification : The final product is purified using recrystallization or chromatography techniques.

Case Study 1: Anticonvulsant Screening

In a study conducted on various piperazine derivatives, including those structurally similar to the compound discussed, several candidates were screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. Results indicated that certain modifications led to enhanced potency without significant neurotoxicity .

Case Study 2: Acetylcholinesterase Inhibition

A series of piperazine-based compounds were evaluated for their ability to inhibit acetylcholinesterase. Molecular docking studies revealed that specific substitutions on the piperazine ring improved binding affinity at both the catalytic and peripheral sites of the enzyme, suggesting potential for further development as cognitive enhancers .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific biological target. Generally, sulfonyl piperazines can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent groups. Below is a structural and functional comparison with key analogs:

Key Structural Insights :

- Halogenation: 3,4-Dichloro substitution (common in sigma ligands) improves receptor affinity and metabolic stability versus non-halogenated analogs (e.g., SA4503’s methoxy groups) .

- Conformational Effects : Crystal structures of analogs (e.g., ) show chair conformations in piperazine rings, with dihedral angles (40–86°) between aromatic rings influencing receptor interaction .

Pharmacological Comparisons

Mechanistic Insights :

- Sigma Receptor Modulation : The target compound’s dichlorophenyl and methoxy groups resemble sigma-1 agonists (e.g., SA4503) but may act as an antagonist due to steric hindrance from the sulfonyl group .

- Dopaminergic Effects : Analogs with dichlorophenylpiperazine moieties (e.g., ) regulate dopamine release, suggesting the target compound may influence motor or mood pathways .

Biological Activity

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and dichloro and methoxy functionalities. The structural formula can be represented as follows:

Research indicates that piperazine derivatives, including this compound, may exhibit various biological activities through multiple mechanisms. Notably:

- Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

- Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit tubulin polymerization, which is vital for cancer cell division. This mechanism positions them as potential anticancer agents .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine:

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of piperazine derivatives in a maximal electroshock seizure (MES) model using male Wistar rats. The results indicated that certain derivatives exhibited significant anticonvulsant activity without neurotoxic effects at the maximum dose tested (100 mg/kg) . This suggests that modifications in the piperazine structure can enhance therapeutic efficacy while minimizing side effects.

Case Study 2: Cancer Cell Growth Inhibition

In another investigation focusing on anticancer properties, compounds similar to 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine were found to inhibit tubulin polymerization effectively. This action led to reduced growth in various cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine?

The synthesis typically involves sequential functionalization of the piperazine core. A general approach includes:

- Sulfonylation : Reacting 4-(3,4-dimethylphenyl)piperazine with 3,4-dichloro-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane to isolate the target compound .

- Characterization : Confirmation via H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to validate structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR in CDCl or DMSO-d resolves aromatic proton environments and substituent positions (e.g., methoxy, dichloro, and dimethyl groups) .

- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., C–H···O/F hydrogen bonds), critical for understanding solid-state behavior .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What are the key structural features influencing the compound’s physicochemical properties?

- The 3,4-dichloro-2-methoxybenzenesulfonyl group enhances electrophilicity and stability via electron-withdrawing effects, while the 3,4-dimethylphenyl group contributes to lipophilicity and steric bulk .

- Halogen atoms (Cl) and methoxy groups influence solubility in polar solvents and potential bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or adjusting methoxy positioning) and compare bioassay results. For example, halogen positioning on the aryl ring significantly impacts receptor binding affinity .

- Data Normalization : Control for variables like purity (>95%, confirmed via HPLC) and solvent effects (DMSO vs. aqueous buffers) to isolate structural contributions .

Q. What strategies optimize the reaction yield in the sulfonylation step of such compounds?

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

- Reagent Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to piperazine derivative to ensure complete conversion .

Q. How to design experiments to assess the compound’s stability under various storage conditions?

- Accelerated Stability Studies : Incubate the compound at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Light Sensitivity Testing : Expose to UV-Vis light (ICH Q1B) and track photodegradation products using LC-MS .

- pH Stability Profiling : Dissolve in buffers (pH 1–13) and measure decomposition rates to identify optimal storage pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.